![molecular formula C16H21ClN2O B7516292 [4-[1-(2-Chlorophenyl)ethyl]piperazin-1-yl]-cyclopropylmethanone](/img/structure/B7516292.png)
[4-[1-(2-Chlorophenyl)ethyl]piperazin-1-yl]-cyclopropylmethanone
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Overview
Description
[4-[1-(2-Chlorophenyl)ethyl]piperazin-1-yl]-cyclopropylmethanone is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. It is a cyclopropyl ketone derivative that has been synthesized through various methods and has shown promising results in scientific research. In
Mechanism of Action
The mechanism of action of [4-[1-(2-Chlorophenyl)ethyl]piperazin-1-yl]-cyclopropylmethanone is still not fully understood. However, it is believed to work by modulating the activity of certain neurotransmitters in the brain, such as serotonin and dopamine. It may also work by inhibiting the activity of certain enzymes and receptors involved in pain and inflammation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of [4-[1-(2-Chlorophenyl)ethyl]piperazin-1-yl]-cyclopropylmethanone have been studied in various animal models. It has been shown to reduce pain and inflammation in rats, as well as improve their mood and behavior. It has also been shown to have a low toxicity profile, making it a potential candidate for further development as a therapeutic agent.
Advantages and Limitations for Lab Experiments
One of the main advantages of [4-[1-(2-Chlorophenyl)ethyl]piperazin-1-yl]-cyclopropylmethanone is its low toxicity profile, which makes it a safe compound to use in lab experiments. It is also relatively easy to synthesize and purify, which makes it a cost-effective compound to work with. However, one of the limitations of this compound is its limited solubility in water, which can make it difficult to administer in certain experiments.
Future Directions
There are several future directions for the research and development of [4-[1-(2-Chlorophenyl)ethyl]piperazin-1-yl]-cyclopropylmethanone. One potential direction is to further explore its therapeutic potential for the treatment of pain and inflammation-related disorders, as well as anxiety and depression-related disorders. Another potential direction is to investigate its mechanism of action in more detail, in order to gain a better understanding of how it works at the molecular level. Additionally, further studies are needed to determine its safety and efficacy in human clinical trials, in order to determine its potential as a therapeutic agent.
Synthesis Methods
The synthesis of [4-[1-(2-Chlorophenyl)ethyl]piperazin-1-yl]-cyclopropylmethanone has been achieved through various methods. One of the most commonly used methods involves the reaction of 1-(2-Chlorophenyl)ethylamine with cyclopropylcarbonyl chloride in the presence of a base such as potassium carbonate. The resulting product is then further purified through recrystallization or column chromatography.
Scientific Research Applications
The potential therapeutic applications of [4-[1-(2-Chlorophenyl)ethyl]piperazin-1-yl]-cyclopropylmethanone have been explored in various scientific research studies. It has been shown to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of pain and inflammation-related disorders. It has also been shown to have anxiolytic and antidepressant effects, making it a potential candidate for the treatment of anxiety and depression-related disorders.
properties
IUPAC Name |
[4-[1-(2-chlorophenyl)ethyl]piperazin-1-yl]-cyclopropylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21ClN2O/c1-12(14-4-2-3-5-15(14)17)18-8-10-19(11-9-18)16(20)13-6-7-13/h2-5,12-13H,6-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZFPZINFTFZWHK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1Cl)N2CCN(CC2)C(=O)C3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.80 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[4-[1-(2-Chlorophenyl)ethyl]piperazin-1-yl]-cyclopropylmethanone |
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